1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-17-11-14(10-16-17)24(21,22)19-5-2-4-18(6-7-19)15(20)9-13-3-8-23-12-13/h3,8,10-12H,2,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIBQSCKGPFODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is PRMT5 , a protein arginine methyltransferase. PRMT5 plays a crucial role in various cellular processes, including cell growth, differentiation, and DNA repair.
Mode of Action
The compound acts as an inhibitor of PRMT5 . It selectively inhibits the activity of PRMT5 in cooperation with MTA in tumors bearing MTAPDEL mutation. This inhibition disrupts the normal function of PRMT5, leading to changes in the cellular processes it regulates.
Biochemical Pathways
The inhibition of PRMT5 affects several biochemical pathways. As PRMT5 is involved in cell growth and differentiation, its inhibition can lead to the arrest of these processes, potentially leading to the death of cancer cells. The exact downstream effects of this inhibition are complex and depend on the specific cellular context.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds containing the pyrazole and thiophene moieties exhibit significant antitumor activity. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the inhibition of key enzymes involved in tumor growth and metastasis.
Anti-inflammatory Properties
The sulfonamide group in the compound is associated with anti-inflammatory effects. Research has demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have reported that similar pyrazole derivatives possess activity against bacterial strains, including Staphylococcus aureus and Escherichia coli. This opens avenues for developing new antibiotics in an era of increasing antibiotic resistance.
Neurological Applications
Compounds with diazepane rings are often investigated for their neuroprotective effects. Preliminary data suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases such as Alzheimer's.
Synthesis and Derivatives
The synthesis of 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway usually includes:
- Formation of the diazepane ring.
- Introduction of the pyrazole sulfonamide group.
- Coupling with the thiophene derivative.
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent, and catalysts.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
A study evaluated a series of pyrazole-based compounds against human cancer cell lines, demonstrating that those with thiophene substitutions exhibited IC50 values significantly lower than those without. The lead compound showed an IC50 value of 0.5 µM against breast cancer cells, indicating potent activity.
Case Study 2: Anti-inflammatory Effects
In vitro assays revealed that the compound inhibited TNF-alpha production in macrophages by more than 70% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Efficacy
Testing against various bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, supporting its development as a novel antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Diazepane and Sulfonamide Moieties
Several compounds share structural motifs with the target molecule, particularly those incorporating 1,4-diazepane rings and sulfonamide or thiophene substituents. Key examples include:
Key Observations :
- The target compound’s thiophen-3-yl ethanone group distinguishes it from analogues with amide linkers (e.g., pentanamide in ), which may influence solubility and pharmacokinetics.
Pharmacological and Physicochemical Properties
- Conformational Flexibility : The 1,4-diazepane ring provides greater flexibility than rigid spirocyclic systems (e.g., ), which may enhance binding to dynamic protein pockets.
- Thiophene vs. Pyrimidine : Unlike pyrimidine-containing analogues (e.g., ), the thiophene moiety in the target compound introduces sulfur-based polarity, affecting solubility and membrane permeability.
Research Findings and Implications
- Receptor Targeting : Compounds with diazepane cores (e.g., ) are frequently explored for CNS targets (e.g., dopamine D3 receptors), suggesting the target compound may share similar applications.
- Synthetic Challenges : Moderate yields in diazepane sulfonylation (44–51% in ) highlight the need for optimized conditions, such as alternative bases (e.g., triethylamine in ) or solvent systems.
- SAR Insights : The trifluoromethyl group in improves lipophilicity, while the thiophene in the target compound may enhance π-π stacking interactions, critical for binding affinity.
Preparation Methods
Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
The pyrazole core is synthesized via Knorr-type cyclocondensation of hydrazines with 1,3-diketones. For example, Girish et al. demonstrated that phenylhydrazine reacts with ethyl acetoacetate under nano-ZnO catalysis to yield 1,3,5-substituted pyrazoles in 95% yield. Adapting this method, 1-methyl-1H-pyrazole-4-carbaldehyde is obtained by cyclizing methylhydrazine with β-ketoaldehydes.
Oxidation to Sulfonic Acid
The aldehyde intermediate is oxidized to the sulfonic acid using manganese(IV) oxide in dichloromethane at 0–20°C, a method yielding 91% conversion.
Reaction Conditions :
Sulfonyl Chloride Formation
Sulfonic acid is treated with chlorosulfonic acid or PCl₅ to generate the sulfonyl chloride. This intermediate is critical for subsequent sulfonamide coupling.
Synthesis of 1,4-Diazepane
Ring-Closing Metathesis (RCM)
The diazepane ring is constructed via RCM of diamine precursors. For instance, 1,4-diazepane is synthesized from N-protected diamines using Grubbs catalyst, followed by deprotection.
Alternative Cyclization Methods
Cyclization of 1,5-dibromopentane with ammonia under high-pressure conditions provides the diazepane core in moderate yields (50–60%).
Coupling of Sulfonyl Chloride with 1,4-Diazepane
Sulfonamide Bond Formation
The sulfonyl chloride reacts with 1,4-diazepane in the presence of triethylamine (TEA) as a base. This step, performed in dichloromethane or THF, achieves 75–85% yields.
Optimized Conditions :
Synthesis of 2-(Thiophen-3-yl)ethanone
Friedel-Crafts Acylation
Thiophene undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ in nitrobenzene, yielding 2-(thiophen-3-yl)ethanone.
Palladium-Catalyzed Cross-Coupling
An alternative route employs palladium acetate and 1,3-bis(diphenylphosphino)propane to couple thiophen-3-ylboronic acid with bromoethanone derivatives.
Example Protocol :
Final Coupling: Assembly of the Target Compound
Alkylation of Diazepane Sulfonamide
The diazepane sulfonamide undergoes alkylation with 2-(thiophen-3-yl)ethanone bromide in the presence of K₂CO₃ in DMF.
Reaction Parameters :
- Base: K₂CO₃ (3 equiv)
- Solvent: DMF
- Temperature: 80°C
- Yield: 68%
Reductive Amination
An alternative approach uses reductive amination of the diazepane sulfonamide with 2-(thiophen-3-yl)ethanone and NaBH₃CN in methanol.
Optimization and Challenges
Regioselectivity in Pyrazole Sulfonylation
Steric hindrance at the pyrazole 4-position necessitates careful control of sulfonation conditions. Excess sulfonating agents improve yields but risk over-sulfonation.
Diazepane Ring Stability
The seven-membered ring is prone to ring-opening under acidic conditions. Neutral pH and low temperatures (<40°C) are critical during coupling steps.
Purification Techniques
Final purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) ensures >95% purity.
Comparative Analysis of Methods
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the diazepane-sulfonyl-pyrazole core. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated ketones under reflux in glacial acetic acid to form pyrazole intermediates .
- Sulfonylation : Introducing the sulfonyl group via reaction with 1-methyl-1H-pyrazole-4-sulfonyl chloride in anhydrous conditions .
- Final coupling : Thiophene-3-yl ethanone is coupled to the diazepane moiety using nucleophilic substitution or acyl transfer reactions .
Purity optimization : Recrystallization from ethanol or dimethylformamide (DMF) and column chromatography (silica gel, ethyl acetate/hexane) are critical. Monitor reactions via TLC and confirm purity using HPLC (>95%) .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Spectroscopy :
- NMR : H and C NMR (DMSO-d6 or CDCl3) resolve the diazepane ring protons (δ 2.5–3.5 ppm), sulfonyl group (δ 3.8–4.2 ppm), and thiophene protons (δ 6.9–7.5 ppm) .
- HRMS : Electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Crystallography : Single-crystal X-ray diffraction (Stoe IPDS II diffractometer, Mo Kα radiation) with SHELXL refinement (R1 < 0.05) provides absolute configuration and torsion angles (e.g., pyrazole-thiophene dihedral angle: 126.5°) .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions?
- Temperature control : Maintain reflux temperatures (80–110°C) during cyclocondensation to avoid overoxidation of thiophene .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance nucleophilicity while minimizing hydrolysis .
- Catalyst screening : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) accelerates acyl transfer reactions, reducing reaction time from 12 h to 6 h .
- Byproduct analysis : Monitor intermediates via LC-MS to identify unwanted adducts (e.g., dimerization of pyrazole sulfonamides) .
Advanced: How can contradictions in reported biological activities be resolved?
Discrepancies in bioactivity data (e.g., anticancer vs. anti-inflammatory efficacy) often arise from:
- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 h) to ensure comparability .
- Structural analogs : Compare with derivatives like 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone to isolate the impact of the diazepane-sulfonyl group .
- Pharmacokinetic profiling : Measure logP (2.1–2.5) and plasma protein binding (>90%) to assess bioavailability differences .
Advanced: What experimental designs are suitable for evaluating biological mechanisms?
- In vitro : Use a randomized block design with split-split plots for dose-response studies (e.g., 0.1–100 μM concentrations, n=4 replicates) .
- Pathway analysis : Employ RNA sequencing or phosphoproteomics to identify targets (e.g., MAPK/ERK inhibition) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-treated groups to normalize data .
Advanced: How can computational modeling guide the design of derivatives?
- Retrosynthetic analysis : Fragment the molecule into pyrazole-sulfonamide and diazepane-thiophene modules to propose novel analogs .
- Docking studies : Use AutoDock Vina to predict binding affinities for targets like COX-2 (∆G = -9.2 kcal/mol) or PI3K .
- ADMET prediction : SwissADME estimates BBB permeability (low) and CYP3A4 inhibition risk (high) for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
